2-(Piperidin-4-yloxy)quinoxaline hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-yloxyquinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWDPHWZXRIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride typically involves the reaction of quinoxaline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a piperidine derivative in the presence of a base, such as sodium hydride, to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)quinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of quinoxaline derivatives, including 2-(Piperidin-4-yloxy)quinoxaline hydrochloride, as anticancer agents.
- Mechanism of Action : Quinoxaline derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. In particular, they target phosphatidylinositol 3-kinase (PI3K), which plays a critical role in tumor growth and survival .
- Case Study : A study demonstrated that certain quinoxaline derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 1.9 µg/mL against HCT-116 colon cancer cells, outperforming the reference drug doxorubicin .
Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders.
- Antipsychotic Properties : Research indicates that some synthesized quinoxaline derivatives exhibit antipsychotic activity comparable to established medications like Risperidone. These compounds were evaluated using animal models and showed promising results in alleviating symptoms associated with schizophrenia .
Antiviral Properties
Quinoxaline derivatives have been explored for their antiviral potential as well.
- Mechanism of Action : Studies suggest that these compounds may exert antiviral effects by inhibiting viral replication or by modulating host cell responses to viral infections .
- Case Study : In vitro assessments revealed that certain quinoxaline derivatives demonstrated effective antiviral activity against tobacco mosaic virus (TMV), with effective concentrations significantly lower than those of traditional antiviral agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been documented, indicating its potential use in combating bacterial and fungal infections.
- Synthesis and Evaluation : Recent studies have synthesized various quinoxaline derivatives and assessed their antibacterial and antifungal activities. Some compounds showed potent activity against resistant strains of bacteria, suggesting their utility as new antimicrobial agents .
Pharmacological Research
The compound's role as a pharmacological agent extends to its use as a tool in biochemical research.
- Research Applications : As a non-ionic organic buffering agent, it is utilized in cell culture experiments to maintain pH levels within the desired range (6-8.5), facilitating various biochemical assays .
Data Summary Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | PI3K inhibition | IC50 = 1.9 µg/mL on HCT-116 cells |
| Neurological | Antipsychotic effects | Comparable efficacy to Risperidone |
| Antiviral | Inhibition of viral replication | Effective against TMV |
| Antimicrobial | Bacterial and fungal inhibition | Potent activity against resistant strains |
| Pharmacological | pH buffering in cell cultures | Maintains pH range 6-8.5 |
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)quinoxaline hydrochloride involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The piperidinyloxy group in the target compound distinguishes it from analogs like 1-(quinoxalin-2-yl)piperidin-4-amine hydrochloride, which has a piperidinylamine group . Chlorine or methoxy substitutions in other analogs (e.g., 2-chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride) alter electronic properties and steric effects . Compound 33 (from ) replaces the piperidine ring with a thiazolino-pyrazolinyl system, showing significantly higher antiamoebic activity (IC₅₀ = 0.17 µM) . This suggests that fused heterocyclic systems may enhance bioactivity compared to piperidine-linked quinoxalines.
Analogs with larger substituents (e.g., 2-methoxy-3-(piperidin-4-ylmethoxy)quinoxaline hydrochloride) may exhibit reduced bioavailability due to increased molecular weight and steric hindrance .
In contrast, analogs like Compound 33 are actively researched for therapeutic applications .
Biological Activity
2-(Piperidin-4-yloxy)quinoxaline hydrochloride is a heterocyclic compound that combines a quinoxaline ring with a piperidine moiety. This unique structural arrangement imparts diverse biological activities, making it a significant compound in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Quinoxaline Ring : A bicyclic structure containing two nitrogen atoms.
- Piperidine Moiety : An alicyclic amine that enhances solubility and biological interaction.
- Hydrochloride Form : Increases stability and solubility in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic applications. Key activities include:
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Streptococcus agalactiae | 75 |
This compound's efficacy against these pathogens suggests its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
Research has demonstrated that derivatives of quinoxaline, including this compound, possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism involves the induction of apoptosis and inhibition of cell proliferation, contributing to its potential as an anticancer therapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. Studies indicate that it can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, which is crucial for managing inflammatory responses.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
- Receptor Binding : The compound exhibits binding affinity to specific receptors that mediate cellular responses.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of several quinoxaline derivatives, including our compound. The results indicated that modifications to the piperidine moiety significantly affected antimicrobial potency, with optimal structures demonstrating enhanced activity against resistant strains. -
Cancer Cell Line Studies :
In a comparative study on quinoxaline derivatives, this compound was found to be more effective than traditional chemotherapeutics like doxorubicin in certain cancer types. The study highlighted its potential in overcoming drug resistance .
Q & A
Basic: What are the key considerations in synthesizing 2-(Piperidin-4-yloxy)quinoxaline hydrochloride to ensure high yield and purity?
Methodological Answer:
Synthesis typically involves coupling a piperidine-4-ol derivative with a halogenated quinoxaline precursor (e.g., 2-chloroquinoxaline) under nucleophilic aromatic substitution conditions. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity, and a base (e.g., K₂CO₃) to deprotonate the piperidine oxygen .
- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours to ensure complete substitution .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 5–20% EtOAc) is effective for isolating the product. Recrystallization from ethanol/HCl yields the hydrochloride salt .
Basic: How can researchers analytically characterize this compound?
Methodological Answer:
Comprehensive characterization involves:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns. For example, quinoxaline protons typically resonate at δ 8.1–8.3 ppm, while piperidine protons appear between δ 1.5–3.5 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular weight and purity (>95%) .
- Melting Point : Decomposition points (e.g., 175–180°C) should align with literature data for analogous piperidine-quinoxaline derivatives .
Basic: What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste. Avoid water to prevent HCl release .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can reaction conditions be optimized to reduce byproducts during synthesis?
Methodological Answer:
- Solvent Screening : Test solvents like THF or acetonitrile for improved regioselectivity. DMSO may increase side reactions due to its high polarity .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in halogen-rich environments .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct formation .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
- Metabolic Stability Testing : Evaluate half-life in liver microsomes to confirm whether rapid degradation explains inconsistent in vivo results .
Advanced: What strategies ensure the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies at pH 1–13. Piperidine derivatives are prone to hydrolysis in acidic conditions; buffered solutions (pH 6–8) are optimal .
- Light Sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation peaks near 300 nm .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding to quinoxaline-sensitive targets (e.g., kinase domains). Validate with mutagenesis studies on key residues .
- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on quinoxaline) to predict affinity trends .
Advanced: What approaches mitigate data gaps in toxicity and ecotoxicity profiles?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
